3-Benzyl-1-cyclohexyl-1-ethylthiourea
Descripción
3-Benzyl-1-cyclohexyl-1-ethylthiourea is a thiourea derivative characterized by a sulfur atom replacing the oxygen in the urea moiety. Its structure includes a benzyl group attached to the thiourea nitrogen, a cyclohexyl substituent, and an ethyl chain, conferring distinct lipophilic properties.
Propiedades
IUPAC Name |
3-benzyl-1-cyclohexyl-1-ethylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c1-2-18(15-11-7-4-8-12-15)16(19)17-13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDHHEKFZIQTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-cyclohexyl-1-ethylthiourea typically involves the reaction of benzyl isothiocyanate with cyclohexylamine and ethylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Benzyl isothiocyanate+Cyclohexylamine+Ethylamine→3-Benzyl-1-cyclohexyl-1-ethylthiourea
Industrial Production Methods
Industrial production methods for 3-Benzyl-1-cyclohexyl-1-ethylthiourea are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-1-cyclohexyl-1-ethylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl, cyclohexyl, or ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-1-cyclohexyl-1-ethylthiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1-cyclohexyl-1-ethylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzyl, cyclohexyl, and ethyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its biological activity.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
While direct studies on 3-Benzyl-1-cyclohexyl-1-ethylthiourea are scarce, comparisons can be drawn to structurally or functionally related compounds, such as nitrosoureas (e.g., BCNU) and other alkylating agents described in the provided evidence. Below is a detailed analysis:
Structural and Physicochemical Comparison
Pharmacokinetic Considerations
- Solubility : BCNU’s efficacy relies on its lipid solubility, a trait shared with 3-Benzyl-1-cyclohexyl-1-ethylthiourea due to bulky substituents.
Q & A
Q. What are the recommended protocols for synthesizing 3-Benzyl-1-cyclohexyl-1-ethylthiourea with high purity?
Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between cyclohexylamine and benzyl isothiocyanate derivatives. Key steps include:
- Step 1: React 1-ethyl-3-cyclohexylthiourea with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
- Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
- Step 3: Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Critical Parameters:
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes reactivity |
| Temperature | 60–70°C | Balances reaction rate vs. side products |
| Reaction Time | 12–18 hours | Ensures completion |
Q. Which spectroscopic techniques are most effective for characterizing 3-Benzyl-1-cyclohexyl-1-ethylthiourea?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for benzyl (δ 7.2–7.4 ppm, aromatic protons), cyclohexyl (δ 1.0–2.0 ppm, aliphatic protons), and thiourea NH (δ 8.5–9.5 ppm) .
- FT-IR: Confirm thiourea C=S stretch (1200–1250 cm⁻¹) and N-H bending (1500–1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 307.2 (calculated for C₁₆H₂₂N₂S) .
Validation: Cross-reference experimental data with computational predictions (e.g., PubChem’s InChIKey: HTWVGZNXGCTGDE-UHFFFAOYSA-N) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 3-Benzyl-1-cyclohexyl-1-ethylthiourea?
Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Purity Variability: Impurities (e.g., residual solvents) can skew assays. Validate purity via HPLC and NMR before testing .
- Assay Conditions: Test under standardized protocols (e.g., CLSI guidelines for antimicrobial activity) and vary parameters (pH, temperature) to identify sensitivity .
- Control Experiments: Include positive controls (e.g., known inhibitors) and solvent-only blanks to isolate compound-specific effects .
Statistical Approach: Apply multivariate analysis (e.g., ANOVA) to assess significance of observed effects, accounting for batch-to-batch variability .
Q. What computational strategies predict the binding affinity of 3-Benzyl-1-cyclohexyl-1-ethylthiourea with target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., bacterial enoyl-ACP reductase). Focus on hydrogen bonds between thiourea NH and catalytic residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) for stable binding .
- QSAR Models: Train models using descriptors (logP, polar surface area) from similar thiourea derivatives to predict bioactivity .
Validation: Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How to design experiments for structure-activity relationship (SAR) studies of thiourea derivatives?
Methodological Answer:
- Systematic Substitution: Synthesize analogs with variations in:
- Benzyl Group: Replace with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Cyclohexyl Moiety: Test branched (e.g., tert-butyl) or aromatic (e.g., phenyl) alternatives .
- In Vitro Testing: Screen analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) to identify critical functional groups .
Data Integration:
| Analog Modification | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 3-Nitrobenzyl | 12.5 ± 1.2 | 45.3 ± 3.1 |
| 3-Methoxybenzyl | 28.7 ± 2.4 | 22.8 ± 1.9 |
Analysis: Use cluster analysis to group analogs by activity profiles and identify key structural motifs .
Handling Data Contradictions
Example Scenario: Discrepancies in cytotoxicity data may arise from differences in cell line genetic backgrounds or assay endpoints (e.g., ATP vs. resazurin-based viability). Mitigate by:
- Replicating experiments across multiple cell lines.
- Validating results with orthogonal assays (e.g., flow cytometry for apoptosis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
